molecular formula C8H7ClN4O4 B2630144 2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol CAS No. 378201-55-9

2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol

Cat. No.: B2630144
CAS No.: 378201-55-9
M. Wt: 258.62
InChI Key: NNUHMROEIBTAEX-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O4/c9-4-3-5(10-1-2-14)8(13(15)16)7-6(4)11-17-12-7/h3,10,14H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUHMROEIBTAEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1NCCO)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol typically involves the reaction of 7-chloro-4-nitro-2,1,3-benzoxadiazole with ethanolamine under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation: The ethanolamine moiety can be oxidized to form corresponding aldehydes or acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiols in the presence of a base.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of azido or thiol-substituted derivatives.

    Reduction: Formation of 2-[(7-chloro-4-amino-2,1,3-benzoxadiazol-5-yl)amino]ethanol.

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

Scientific Research Applications

Analytical Chemistry

One of the primary applications of 2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol is in the field of analytical chemistry. It serves as a derivatization agent for amines and amino acids in high-performance liquid chromatography (HPLC). The compound enhances detection sensitivity and selectivity, making it valuable for analyzing complex biological samples.

Case Study: Derivatization Techniques
A study published in the Gazi University Journal of Science highlighted the effectiveness of using 7-chloro-4-nitrobenzoxadiazole derivatives for the analysis of amines. The research demonstrated improved resolution and peak intensity when employing these derivatization techniques .

Biochemistry

The compound has been explored for its role in biochemical assays. Its fluorescent properties make it suitable for tracking biological processes. Specifically, it can be used to monitor enzyme activities or protein interactions due to its ability to fluoresce upon excitation.

Case Study: Enzyme Activity Monitoring
In a recent study, researchers utilized this compound to assess enzyme kinetics in vitro. The fluorescence emitted during enzyme-substrate interactions allowed for real-time monitoring of reaction rates, providing insights into enzymatic mechanisms .

Pharmacological Applications

The pharmacological potential of this compound is notable. It has been investigated for its inhibitory effects on various biological targets, including bacterial enzymes and receptors involved in platelet aggregation.

Case Study: Antimicrobial Activity
Research has indicated that derivatives of benzoxadiazole compounds exhibit antimicrobial properties. A study demonstrated that this compound showed significant activity against certain bacterial strains, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol involves its interaction with specific molecular targets. The benzoxadiazole ring can intercalate with nucleic acids or bind to proteins, altering their fluorescence properties. This interaction is often used to monitor biochemical processes and enzyme activities.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Modifications

Key analogues of this compound include:

Compound Name Substituent Modifications Molecular Weight (g/mol) Key Applications
2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)(methyl)amino]ethanol Methyl group added to the aminoethanol side chain 272.64 Enhanced lipophilicity for HPLC
3-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol Ethanolamine replaced with propanolamine 286.67 (estimated) Extended alkyl chain for solubility
[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)thio]acetic acid Ethanolamine replaced with thioacetic acid 302.70 (estimated) Thiol-reactive probes
2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenol Ethanol replaced with phenol 293.64 Fluorescent tagging in metabolomics

Comparative Analysis of Properties and Performance

Lipophilicity and Solubility
  • The methylated derivative (XLogP3 = 1.1) exhibits higher lipophilicity than the parent compound, improving retention in reversed-phase HPLC separations .
  • The thioacetic acid analogue introduces a reactive thiol group, enabling conjugation with cysteine residues in proteins .
Fluorescence and Detection Sensitivity
  • The parent compound and its phenol analogue (C6 in ) show strong fluorescence at λex/λem = 470/530 nm, ideal for metabolomic profiling .
  • Methylation reduces fluorescence quantum yield due to steric hindrance but improves chromatographic resolution .
Derivatization Efficiency
  • In chromatography, the parent compound efficiently derivatizes primary amines (e.g., methylamine, ethylamine) with detection limits <1 ppm .
  • The thioacetic acid variant is less efficient for amines but superior for thiol-containing biomolecules .

Analytical Chemistry

  • The parent compound achieved 88% derivatization efficiency for aliphatic amines in air samples, outperforming non-fluorescent analogues like NBD-Cl .
  • In metabolomics, it was identified as an up-regulated differential metabolite in arbuscular mycorrhizal fungi, highlighting its role in stress response pathways .

Limitations and Challenges

  • Stability : Nitrobenzoxadiazole derivatives are light-sensitive, requiring storage in amber vials .
  • Selectivity : Cross-reactivity with secondary amines limits use in complex matrices unless coupled with selective cleanup steps .

Biological Activity

2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol is a compound of interest due to its potential applications in biological systems. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C8H7ClN4O4
  • Molecular Weight : 258.62 g/mol
  • CAS Number : 705952-09-6
  • InChIKey : NNUHMROEIBTAEX-UHFFFAOYSA-N

The compound acts primarily as a fluorescent probe due to the presence of the benzoxadiazole moiety. This feature allows it to interact with biological macromolecules and cellular components, making it useful in various biochemical assays.

Antioxidant Properties

Studies have shown that derivatives of benzoxadiazole exhibit significant antioxidant activity. The nitro group in the structure enhances the electron-withdrawing ability, which can stabilize free radicals, thus providing protective effects against oxidative stress in cells .

Fluorescent Properties

The compound's ability to fluoresce under UV light makes it a valuable tool in cellular imaging and tracking biological processes. It has been utilized in studies examining mitochondrial function and cellular metabolism due to its selective uptake by certain cell types .

Cytotoxicity Studies

Research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines. In vitro studies demonstrated that the compound can induce apoptosis in tumor cells, suggesting its potential as an anticancer agent .

Case Studies

  • Fluorescent Probing in Cancer Research :
    • A study utilized this compound to visualize tumor cells in live imaging experiments. The results indicated that the compound preferentially accumulates in cancerous tissues compared to normal cells, highlighting its potential for targeted cancer therapies .
  • Antioxidant Efficacy :
    • Research demonstrated that the compound significantly reduced lipid peroxidation levels in cellular models exposed to oxidative stress. This suggests its role as a therapeutic agent in conditions characterized by oxidative damage .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantReduces lipid peroxidation; stabilizes free radicals ,
CytotoxicityInduces apoptosis in cancer cell lines ,
Fluorescent ProbingSelective accumulation in tumor tissues ,

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